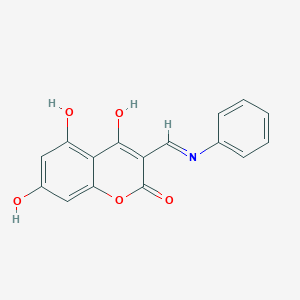
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes an anilinomethylidene group attached to a benzopyran core with hydroxyl groups at positions 5 and 7. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of aniline with a suitable benzopyran precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anilinomethylidene group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzopyran ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzopyran derivatives.
科学研究应用
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
相似化合物的比较
Similar Compounds
3-(Anilinomethylidene)-5,7-dihydroxy-2H-1-benzopyran-2,4(3H)-dione: shares structural similarities with other benzopyran derivatives, such as flavonoids and coumarins.
Flavonoids: Known for their antioxidant and anti-inflammatory properties.
Coumarins: Used as anticoagulants and in the treatment of various medical conditions.
Uniqueness
The uniqueness of this compound lies in its specific anilinomethylidene group, which imparts distinct chemical and biological properties compared to other benzopyran derivatives. This structural feature allows for unique interactions with molecular targets, leading to its diverse range of applications in scientific research.
属性
CAS 编号 |
63378-70-1 |
|---|---|
分子式 |
C16H11NO5 |
分子量 |
297.26 g/mol |
IUPAC 名称 |
4,5,7-trihydroxy-3-(phenyliminomethyl)chromen-2-one |
InChI |
InChI=1S/C16H11NO5/c18-10-6-12(19)14-13(7-10)22-16(21)11(15(14)20)8-17-9-4-2-1-3-5-9/h1-8,18-20H |
InChI 键 |
KWAJMLHXWIZYTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=CC2=C(C3=C(C=C(C=C3OC2=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


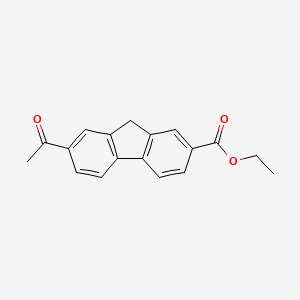
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
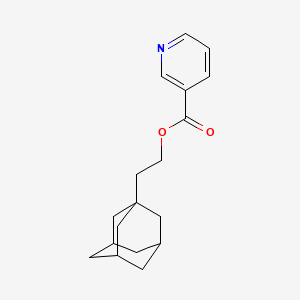
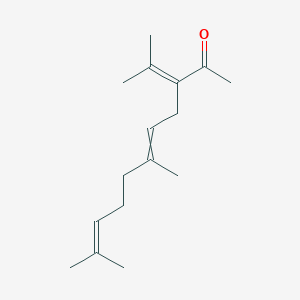
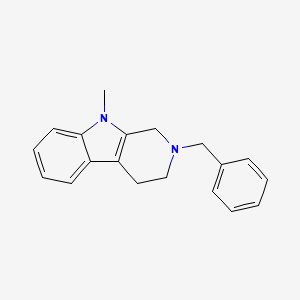
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
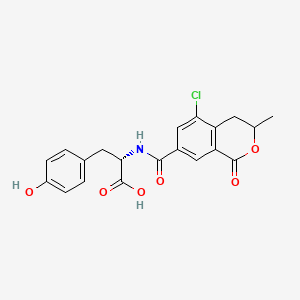

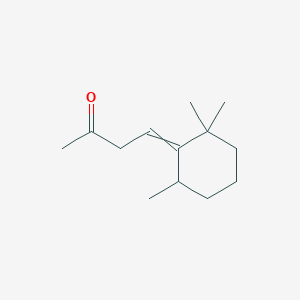
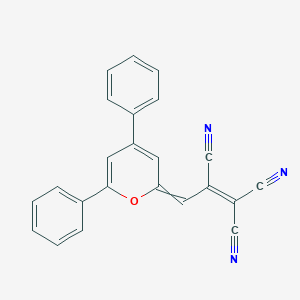
![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)



